molecular formula C15H22FN3O4S B4878232 5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4878232
M. Wt: 359.4 g/mol
InChI Key: GQYVNYOMHGHAQJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural components, which include a fluorine atom, a methoxy group, and a piperazine ring, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nitration and Reduction:

    Substitution Reactions: Various substitution reactions to introduce the methoxy, fluorine, and piperazine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium for hydrogenation.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the piperazine ring can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Shares the fluorine and benzene ring but lacks the piperazine and sulfonamide groups.

    4-Fluoro-2-methoxy-5-nitroaniline: Contains the fluorine and methoxy groups but differs in other substituents.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4S/c1-17-6-8-19(9-7-17)15(20)11-18(2)24(21,22)14-10-12(16)4-5-13(14)23-3/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYVNYOMHGHAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

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